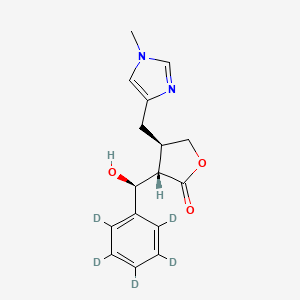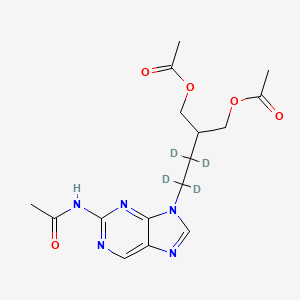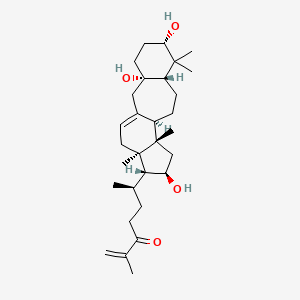
Eplerenone-methyl hydroxyacid-d3 (potassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eplerenone-methyl hydroxyacid-d3 (potassium) is a labeled metabolite of eplerenone, a selective aldosterone receptor antagonist. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is known for its high purity and quality, making it a valuable tool for various experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of eplerenone-methyl hydroxyacid-d3 (potassium) involves the incorporation of deuterium atoms into the eplerenone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of eplerenone-methyl hydroxyacid-d3 (potassium) involves large-scale chemical synthesis under controlled conditions. The process ensures high yield and purity of the final product. The production methods are designed to meet stringent quality standards required for research applications .
Chemical Reactions Analysis
Types of Reactions
Eplerenone-methyl hydroxyacid-d3 (potassium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce reduced derivatives .
Scientific Research Applications
Eplerenone-methyl hydroxyacid-d3 (potassium) is widely used in scientific research due to its stability and labeled nature. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the metabolic pathways of eplerenone.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of eplerenone in the body.
Industry: Applied in the development of new drugs and therapeutic agents.
Mechanism of Action
Eplerenone-methyl hydroxyacid-d3 (potassium) exerts its effects by binding to the mineralocorticoid receptor, thereby blocking the binding of aldosterone. This inhibition disrupts the renin-angiotensin-aldosterone system (RAAS), leading to increased plasma renin activity and aldosterone levels. The compound selectively targets mineralocorticoid receptors without affecting other steroid receptors .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to eplerenone-methyl hydroxyacid-d3 (potassium) include:
Spironolactone: Another aldosterone receptor antagonist with a broader spectrum of activity.
Canrenone: A metabolite of spironolactone with similar pharmacological properties.
Drospirenone: A synthetic progestin with antimineralocorticoid activity.
Uniqueness
Eplerenone-methyl hydroxyacid-d3 (potassium) is unique due to its selective binding to mineralocorticoid receptors and its labeled nature, which makes it an invaluable tool for research. Its high purity and stability further enhance its utility in various scientific applications .
Properties
Molecular Formula |
C24H31KO7 |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
potassium;3-[(1R,2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-2,15-dimethyl-5-oxo-9-(trideuteriomethoxycarbonyl)-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate |
InChI |
InChI=1S/C24H32O7.K/c1-21-7-4-14(25)10-13(21)11-15(20(28)30-3)19-16-5-8-23(29,9-6-18(26)27)22(16,2)12-17-24(19,21)31-17;/h10,15-17,19,29H,4-9,11-12H2,1-3H3,(H,26,27);/q;+1/p-1/t15-,16+,17-,19+,21+,22+,23-,24-;/m1./s1/i3D3; |
InChI Key |
PRKXKJMKEHYPBV-AGOVDEMZSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)[C@@H]1CC2=CC(=O)CC[C@@]2([C@]34[C@@H]1[C@@H]5CC[C@]([C@]5(C[C@H]3O4)C)(CCC(=O)[O-])O)C.[K+] |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC5(CCC(=O)[O-])O)C)C(=O)OC.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


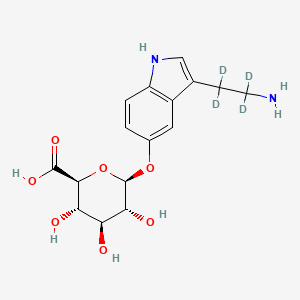


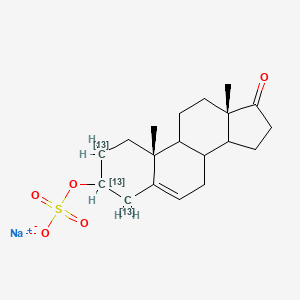
oxane-2-carboxylic acid](/img/structure/B12425644.png)
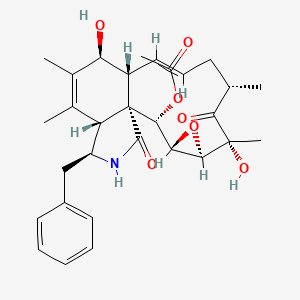

![disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate](/img/structure/B12425653.png)
